molecular formula C14H14O2 B13072028 2-Naphthalen-1-ylbutanoic acid

2-Naphthalen-1-ylbutanoic acid

Cat. No.: B13072028
M. Wt: 214.26 g/mol
InChI Key: QHYDAWFCHGDWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalen-1-ylbutanoic acid is an organic compound with the molecular formula C16H18O2. It is a derivative of naphthalene, which consists of two fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-1-ylbutanoic acid typically involves the reaction of naphthalene with butanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where naphthalene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-1-ylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalen-1-ylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalen-1-ylbutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalen-1-ylbutanoic acid is unique due to its specific substitution pattern and the presence of a butanoic acid group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C14H14O2/c1-2-11(14(15)16)13-9-5-7-10-6-3-4-8-12(10)13/h3-9,11H,2H2,1H3,(H,15,16)

InChI Key

QHYDAWFCHGDWNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.